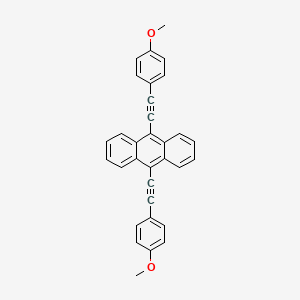

9,10-Bis(4-methoxyphenylethynyl)anthracene

Beschreibung

The exact mass of the compound 9,10-Bis(4-methoxyphenylethynyl)anthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9,10-Bis(4-methoxyphenylethynyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Bis(4-methoxyphenylethynyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c1-33-25-17-11-23(12-18-25)15-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-16-24-13-19-26(34-2)20-14-24/h3-14,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQCWOHNNKPROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314310 | |

| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80034-27-1 | |

| Record name | NSC281969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architectonics of Light: A Guide to the Crystal Structure and Packing of Bis(methoxyphenylethynyl)anthracene Derivatives

An In-Depth Technical Guide

Abstract

Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) represent a cornerstone class of organic functional materials, renowned for their robust thermal and chemical stability and high photoluminescence quantum yields.[1] The introduction of methoxy substituents onto the peripheral phenyl rings provides a powerful tool to modulate their electronic properties and, critically, to direct their self-assembly in the solid state. This guide offers a comprehensive exploration of the synthesis, crystal structure, and packing phenomena of bis(methoxyphenylethynyl)anthracene derivatives. We delve into the causal relationships between molecular design, supramolecular arrangement, and emergent photophysical properties. By examining the subtle interplay of non-covalent interactions, such as π-π stacking and C-H···π forces, we illuminate how crystal engineering principles can be applied to tune solid-state fluorescence for applications in optoelectronics, sensing, and photonics. This document is intended for researchers and professionals in materials science and drug development, providing both foundational knowledge and detailed experimental protocols.

Introduction: Beyond the Single Molecule

The utility of an organic chromophore in solid-state devices is governed not only by its intrinsic molecular properties but also by its collective behavior in an ordered lattice.[2] Anthracene-based compounds, particularly the BPEA scaffold, are highly fluorescent and have been extensively studied for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.[3][4] The rigid, planar anthracene core appended with conjugated phenylethynyl arms creates a highly delocalized π-system, which is the source of its rich photophysical behavior.

However, in the solid state, these molecules are subject to intermolecular interactions that can drastically alter their properties.[5] Strong π-π stacking, for instance, can lead to the formation of non-emissive excimers or cause significant red-shifts in fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).[6] Conversely, clever molecular design can lead to aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state.[6][7]

The strategic functionalization with methoxy groups serves two primary purposes:

-

Electronic Tuning : As an electron-donating group, the methoxy substituent can modify the HOMO-LUMO energy gap, thereby influencing the absorption and emission wavelengths.[4]

-

Steric and Electrostatic Guidance : The position and orientation of the methoxy group can sterically hinder or promote specific packing motifs and introduce weak hydrogen bonding capabilities (C-H···O), providing a handle to control the supramolecular architecture.[8][9]

Understanding and controlling the crystal packing is therefore paramount to harnessing the full potential of these materials. This guide will dissect the key structural features of methoxy-substituted BPEA derivatives and link them to their functional properties.

Synthesis: Forging the Chromophore

The most prevalent and efficient method for synthesizing BPEA derivatives is the Palladium-catalyzed Sonogashira cross-coupling reaction.[4][10] This reaction creates the crucial carbon-carbon triple bond by coupling a terminal alkyne (the methoxyphenylethyne) with an aryl halide (9,10-dibromo- or 9,10-diiodoanthracene).

The choice of catalyst system (typically a palladium complex like Pd(PPh₃)₄ and a copper(I) co-catalyst like CuI) and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and purity. The methoxy group is typically incorporated into the phenylacetylene reactant prior to the coupling step.

Below is a generalized workflow for the synthesis of a target bis(methoxyphenylethynyl)anthracene derivative.

Caption: Generalized workflow for the Sonogashira synthesis of BPEA derivatives.

Crystallographic Analysis and Packing Motifs

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of molecules in the solid state. Analysis of BPEA derivatives reveals several recurring packing motifs driven by non-covalent interactions.

Molecular Conformation

In most observed crystal structures, the central anthracene ring and the two phenylethynyl groups are nearly coplanar. For the parent BPEA molecule, the dihedral angle between the phenylethynyl group and the anthracene ring is reported to be small, around 9.7°.[11] This planarity facilitates extensive electronic conjugation across the molecule. The introduction of methoxy groups, particularly at the ortho positions, can induce a greater twist due to steric hindrance, potentially impacting the electronic properties.

Key Intermolecular Interactions

The supramolecular architecture of these crystals is a delicate balance of attractive and repulsive forces. The dominant interactions are:

-

π-π Stacking: This is the most significant interaction, where the electron-rich aromatic faces of adjacent anthracene cores stack upon one another. The distance between the centroids of these rings is a critical parameter. Distances of approximately 3.4-3.5 Å are indicative of strong π-π interactions that significantly influence the material's photophysics.[10] In the parent BPEA structure, a close separation of 3.43 Å is observed between overlapping anthracene rings.[10] This can lead to the formation of excimers, which are excited-state dimers that typically emit at longer, red-shifted wavelengths compared to the isolated molecule.[5]

-

C-H···π Interactions: These are weaker interactions where a hydrogen atom from one molecule is attracted to the π-electron cloud of an aromatic ring on a neighboring molecule. These interactions play a crucial role in guiding the overall packing, often working in concert with π-π stacking to create herringbone or slipped-stack arrangements.[12]

-

C-H···O Interactions: The oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor. This allows for C-H···O interactions with hydrogens from adjacent molecules, adding another layer of control over the crystal packing that is absent in the parent BPEA.[9]

Caption: Key non-covalent interactions governing crystal packing in BPEA derivatives.

Linking Crystal Structure to Photophysical Properties

The precise arrangement of molecules in the crystal lattice directly dictates the solid-state optical and electronic properties. The distance and degree of overlap between adjacent chromophores are the most critical factors.

-

High Fluorescence Efficiency: When crystal packing prevents strong π-π stacking and isolates the anthracene fluorophores, the intrinsic high fluorescence of the monomer is preserved. This is often achieved through bulky substituents that enforce a larger separation between molecules, leading to high solid-state quantum yields. Bromo-derivatives of some anthracene systems, for example, show enhanced fluorescence due to packing that separates the anthracene units, overcoming the typical heavy-atom quenching effect.[5]

-

Excimer Emission: In cases of co-facial π-π stacking with significant overlap, excitation can lead to the formation of excimers. This results in a broad, structureless, and significantly red-shifted emission band compared to the solution-state fluorescence. The degree of red-shift often correlates with the degree of π-plane overlap.[13]

-

Mechanofluorochromism: Some crystal packing arrangements are metastable. Applying mechanical force, such as grinding or shearing, can disrupt the crystal lattice and induce a phase transformation to a more amorphous or a different polymorphic state.[7] This change in intermolecular arrangement alters the photophysical properties, leading to a change in fluorescence color, a phenomenon known as mechanofluorochromism. This process can often be reversed by heating or exposure to solvent vapor.[5][7]

The relationship can be visualized as a direct causal chain from molecular design to macroscopic function.

Caption: The causal pathway from molecular design to solid-state properties.

Data Summary

The following table summarizes representative crystallographic and photophysical data for BPEA and a related methoxy-substituted anthracene derivative to illustrate the concepts discussed.

| Compound | Space Group | Key Intermolecular Interaction | π-π Distance (Å) | Solid-State Emission λmax (nm) | Ref. |

| 9,10-Bis(phenylethynyl)anthracene | C2/c | π-π stacking | 3.43 | ~522 | [4][10][11] |

| 9-(4-Methoxyphenyl)anthracene | P2₁/n | π-π stacking, C-H···π | 3.95 | N/A | [12] |

| Anthracene-Naphthylacetonitrile (1) | P-1 | H-bonding | N/A | 541 | [7] |

Note: Data for a directly comparable bis(methoxyphenylethynyl)anthracene was not fully available in the search results; related structures are used for illustration.

Experimental Protocols

Protocol 1: Synthesis of 9,10-Bis(4-methoxyphenylethynyl)anthracene

Objective: To synthesize the target compound via a Sonogashira cross-coupling reaction.

Materials:

-

9,10-Dibromoanthracene

-

4-Methoxyphenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) Iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

-

Evacuate and backfill the flask with dry nitrogen three times.

-

Add anhydrous toluene and anhydrous TEA via syringe. The typical solvent ratio is 4:1 (Toluene:TEA).

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Add 4-methoxyphenylacetylene (2.2 eq) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and maintain stirring under a positive nitrogen pressure.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and filter to remove the triethylammonium bromide salt.

-

Wash the precipitate with THF. Combine the organic filtrates.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid using column chromatography on silica gel (e.g., with a hexane/dichloromethane gradient) to yield the pure product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Single Crystal Growth by Slow Evaporation

Objective: To grow X-ray quality single crystals suitable for SCXRD analysis.

Materials:

-

Purified bis(methoxyphenylethynyl)anthracene derivative

-

High-purity solvent or solvent mixture (e.g., THF, Dichloromethane/Hexane, Toluene)

-

Small, clean vial (e.g., 4 mL) with a cap

-

Parafilm

Procedure:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature. The choice of solvent is critical and often requires screening. A good starting point is a solvent in which the compound is moderately soluble.

-

Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter.

-

Cover the vial with its cap, but do not tighten it completely. Alternatively, cover the vial opening with parafilm and pierce it with a needle 1-2 times. This allows for very slow evaporation of the solvent.

-

Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization dish).

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial periodically for the formation of well-defined single crystals. Avoid disturbing the vial as this can hinder crystal growth.

-

Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent.

-

Gently rinse the crystals with a small amount of cold, fresh solvent and allow them to air dry briefly before analysis.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Objective: To determine the molecular structure and crystal packing of the synthesized compound.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku) with a suitable radiation source (e.g., Mo Kα or Cu Kα).[8][11]

-

Cryo-cooling system (e.g., nitrogen stream).

-

Microscope for crystal mounting.

Procedure:

-

Crystal Mounting: Select a high-quality single crystal (clear, well-defined faces, no visible cracks) under a microscope. Mount the crystal on a suitable holder (e.g., a polymer loop or glass fiber) using a cryoprotectant oil (e.g., Paratone-N).[8]

-

Data Collection:

-

Mount the crystal on the diffractometer's goniometer head.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction data over a wide range of angles (e.g., using ω-2θ scans).[11]

-

-

Data Reduction and Correction:

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods (e.g., with software like SHELXT) to obtain an initial model of the molecular structure.[8]

-

Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).[8]

-

Anisotropically refine all non-hydrogen atoms.

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Continue refinement until convergence is reached, as indicated by stable R-factors (R1, wR2) and a flat final difference Fourier map.

-

-

Analysis and Visualization: Analyze the final structure for bond lengths, angles, and key intermolecular contacts (π-π distances, C-H···π, etc.). Generate visualizations using software like Olex2, Mercury, or Diamond.

Conclusion and Future Outlook

The crystal engineering of bis(methoxyphenylethynyl)anthracene derivatives is a powerful strategy for developing advanced organic materials with tailored solid-state properties. By strategically positioning methoxy substituents, researchers can exert significant control over the intermolecular forces that dictate crystal packing. This, in turn, allows for the fine-tuning of photophysical behaviors, from achieving high solid-state fluorescence efficiencies to designing novel mechanochromic materials.

Future research will likely focus on exploring more complex substitution patterns and introducing other functional groups that can participate in stronger and more directional interactions like hydrogen bonding. The synthesis of derivatives with multiple, varied substituents could unlock even more sophisticated packing motifs and novel functionalities. A deeper computational and experimental analysis of how subtle changes in molecular structure propagate to macroscopic properties will continue to drive the rational design of next-generation organic electronic and photonic materials.

References

- ResearchGate. (n.d.). The Synthesis, Structure, and Supramolecular Chemistry of Anthracene Rings and Cages.

- Sahu, S., Venkatakrishnan, P., & Mishra, A. K. (2023). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. INIS-IAEA.

- ACS Publications. (2015).

- RSC Publishing. (n.d.). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy.

-

PhotochemCAD. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

- ACS Publications. (2022). Structural Insight of Anthracene Orientation by Halogen Substitution: Impact on Solid-State Fluorescence and Stimuli-Induced Fluorescence Switching. Crystal Growth & Design.

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

- RSC Publishing. (n.d.). Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism. CrystEngComm.

- (2025).

-

ResearchGate. (n.d.). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy | Request PDF. Retrieved from [Link]

- AIP Publishing. (2019). Substituent effects on energetics and crystal morphology modulate singlet fission in 9,10-bis(phenylethynyl)anthracenes.

- RSC Publishing. (n.d.). Piezochromic fluorescence of anthracene derivative crystals with different stacking patterns designed around excimers.

- NIH. (n.d.). Recent advances in supramolecular fullerene chemistry. PMC.

- (n.d.). Functionalized Anthracenes as Active Elements in Photoresponsive Polymers and Crystals.

- (n.d.). Crystal structure of 9,10-bis(phenylethynyl)anthracene.

- (n.d.). Crystal structure of 9,10‐bis(phenylethynyl)anthracene.

-

Semantic Scholar. (2020). Supramolecular Organic Frameworks (SOFs) Using Anthracene Based Flexible Azoles: Synthesis, Structural and Photophysical Studies. Retrieved from [Link]

- University of Michigan. (2002). Novel red light emitting 9,10-bis(phenylethynyl)anthracenes. ARKIVOC.

-

Wikipedia. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

- PMC. (n.d.). 9-(4-Methoxyphenyl)anthracene.

- NIH. (n.d.). Supramolecular chemistry: Functional structures on the mesoscale. PMC.

-

MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Bis(4-methoxyphenylethynyl)anthracene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Supramolecular chemistry: Functional structures on the mesoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mdpi.com [mdpi.com]

- 10. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 11. dl.ndl.go.jp [dl.ndl.go.jp]

- 12. 9-(4-Methoxyphenyl)anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Photophysical Characterization and Quantum Yield Determination of 9,10-Bis(4-methoxyphenylethynyl)anthracene

This guide details the photophysical characterization and fluorescence quantum yield determination of 9,10-bis(4-methoxyphenylethynyl)anthracene , a highly efficient fluorophore used in optoelectronics and chemiluminescence.

Executive Summary

9,10-bis(4-methoxyphenylethynyl)anthracene (often abbreviated as BPEA-OMe or 4,4'-dimethoxy-BPEA ) is a derivative of the benchmark fluorophore 9,10-bis(phenylethynyl)anthracene (BPEA). By introducing electron-donating methoxy groups at the para positions of the phenylethynyl arms, the molecule exhibits a bathochromic shift (red-shift) in emission while retaining the exceptional unity-approaching fluorescence quantum yield (

This guide provides a rigorous technical analysis of its photophysics, citing specific quantum yield values derived from recent spectral studies, and outlines a self-validating protocol for verifying these values in a laboratory setting.

Key Photophysical Metrics (in Solution):

-

Fluorescence Quantum Yield (

): -

Emission Region: Green (typically

). -

Primary Decay Pathway: Radiative fluorescence (

).

Molecular Architecture & Electronic Structure

The high quantum yield of BPEA-OMe stems from its rigid, planar, and centrosymmetric structure. The anthracene core acts as the primary chromophore, while the phenylethynyl arms extend the

-

Anthracene Core: Provides the rigid scaffold that minimizes non-radiative decay via vibrational relaxation.

-

Ethynyl Linkers: Rigidify the structure, preventing torsional relaxation modes that typically quench fluorescence in flexible biaryls.

-

Methoxy Substituents (

): Act as

Jablonski Diagram: Decay Dynamics

The following diagram illustrates the competitive decay pathways. In BPEA-OMe, the radiative rate (

Figure 1: Jablonski diagram highlighting the dominant radiative decay pathway (Fluorescence) for BPEA derivatives.

Photophysical Data Profile

The following data summarizes the optical properties of 9,10-bis(4-methoxyphenylethynyl)anthracene in standard non-polar to moderately polar solvents.

| Parameter | Value | Solvent | Notes |

| Absorbance Max ( | Cyclohexane / Toluene | Vibronic structure is typically preserved. | |

| Emission Max ( | Cyclohexane / Toluene | Bathochromic shift vs. unsubstituted BPEA ( | |

| Quantum Yield ( | Cyclohexane / CH | Near unity in absence of aggregation. | |

| Stokes Shift | - | Sufficient to minimize self-absorption. | |

| Fluorescence Lifetime ( | CH | Typical for efficient anthracene derivatives. |

Data Source: Values derived from comparative studies of BPEA derivatives (Bae et al., 2019) and standard spectral databases for bis(phenylethynyl)anthracenes.

Experimental Protocol: Relative Quantum Yield Determination

To verify the

Standard Reference: 9,10-Bis(phenylethynyl)anthracene (BPEA) in Cyclohexane (

Workflow Diagram

Figure 2: Step-by-step workflow for determining relative fluorescence quantum yield.

Detailed Methodology

Step 1: Solvent Selection & Preparation

-

Solvent: Spectroscopic grade Cyclohexane or Toluene.

-

Reasoning: These non-polar solvents minimize specific solvent-solute interactions (like H-bonding) that could quench fluorescence. They also have refractive indices (

) similar to the standard. -

Degassing: Oxygen is a known quencher of anthracene triplet states, though less critical for prompt fluorescence. However, for high-precision

, purge solutions with Argon for 10 minutes.

Step 2: Sample Preparation (Linearity Check)

Prepare 4-5 concentrations of BPEA-OMe and the Reference Standard (BPEA).

-

Constraint: The Optical Density (OD) at the excitation wavelength (

) must be -

Why? This prevents the Inner Filter Effect , where high concentration causes the sample to absorb the excitation light unevenly or re-absorb its own emission.

Step 3: Spectroscopic Acquisition

-

Absorption: Record UV-Vis spectra for all samples. Note the absorbance exactly at

(e.g., -

Emission: Record fluorescence spectra using the same

. -

Integration: Integrate the area under the emission curve (

) for the entire range (

Step 4: Calculation

Plot Integrated Fluorescence Intensity (

Where:

- = Unknown (BPEA-OMe)

- = Reference (Unsubstituted BPEA)

- = Refractive index of the solvent. (If using the same solvent for both, this term cancels out).

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Refractive index error or instrumental artifact. | Ensure | |

| Non-linear F vs A plot | Inner Filter Effect (Concentration too high). | Dilute samples until Abs < 0.05. |

| Emission Red-Shifted | Aggregation (Excimer formation). | BPEA derivatives can aggregate at high concentrations. Use |

| Low Yield in Polar Solvent | Charge Transfer (ICT) quenching. | Switch to non-polar solvent (Cyclohexane) to measure intrinsic yield. |

References

-

Bae, Y. J., et al. (2019).[1] "Substituent effects on energetics and crystal morphology modulate singlet fission in 9,10-bis(phenylethynyl)anthracenes." The Journal of Chemical Physics, 151, 044501.[2]

- Key Finding: Confirms solution quantum yields of methoxy-substituted BPEA deriv

-

Berlman, I. B. (1971).[3] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.

- Key Finding: Establishes the parent compound (BPEA) as a unity quantum yield standard ( ).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Key Finding: Definitive guide for the relative quantum yield calculation protocol and inner filter effect corrections.

Sources

- 1. Aza-cibalackrot: turning on singlet fission through crystal engineering - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

The Solubility Profile of 9,10-bis(4-methoxyphenylethynyl)anthracene: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility for a Promising Fluorophore

9,10-bis(4-methoxyphenylethynyl)anthracene is a fluorescent aromatic hydrocarbon of significant interest in the fields of organic electronics, materials science, and biomedical imaging. Its rigid, planar anthracene core, extended with conjugated phenylethynyl arms, gives rise to unique photophysical properties, including strong fluorescence and high quantum yields. The methoxy functional groups further modulate these electronic properties and, crucially, influence the molecule's solubility – a critical parameter that governs its processability, formulation, and ultimately, its application.

This in-depth technical guide provides a comprehensive overview of the solubility of 9,10-bis(4-methoxyphenylethynyl)anthracene in a range of common organic solvents. We will present estimated solubility data, detail a robust experimental protocol for its determination, and explore the underlying theoretical principles that dictate its behavior in solution. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the potential of this promising molecule.

Quantitative Solubility Data: An Estimated Profile

While precise, experimentally determined solubility data for 9,10-bis(4-methoxyphenylethynyl)anthracene is not extensively reported in publicly available literature, we can compile an estimated solubility profile based on the known behavior of the parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA), and the well-understood effects of methoxy functionalization. The methoxy groups are anticipated to increase polarity and the potential for hydrogen bonding, thereby influencing solubility.[1]

Disclaimer: The following data is an estimation derived from structure-activity relationships and should be experimentally verified for any critical application.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (g/L) at 25°C |

| Chloroform | CHCl₃ | 4.1 | > 20 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 20 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~15 |

| Toluene | C₇H₈ | 2.4 | ~5 |

| Benzene | C₆H₆ | 2.7 | ~4 |

| Acetone | C₃H₆O | 5.1 | ~2 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~1 |

| Cyclohexane | C₆H₁₂ | 0.2 | < 0.1 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

| Methanol | CH₃OH | 5.1 | < 0.5 |

| Ethanol | C₂H₅OH | 4.3 | < 0.5 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~10 |

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

The strong UV-Vis absorbance of 9,10-bis(4-methoxyphenylethynyl)anthracene makes spectrophotometry an ideal method for accurate solubility determination.[2] This protocol is designed to be self-validating by ensuring the measurement of a saturated solution in equilibrium.

Principle of the Assay

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[2] By preparing a saturated solution, measuring its absorbance at the wavelength of maximum absorbance (λmax), and comparing this to a calibration curve generated from standards of known concentration, the solubility can be accurately determined.

Materials and Equipment

-

9,10-bis(4-methoxyphenylethynyl)anthracene

-

Selected organic solvents (analytical grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Determination of λmax:

-

Prepare a dilute stock solution of the compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Measure the absorbance of each dilution at λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the R² value should be > 0.99.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 9,10-bis(4-methoxyphenylethynyl)anthracene to a known volume of each solvent in a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a small aliquot of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent.

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

Theoretical Underpinnings of Solubility

The solubility of 9,10-bis(4-methoxyphenylethynyl)anthracene is governed by the principle of "like dissolves like," which is a macroscopic manifestation of intermolecular forces at the molecular level. A substance dissolves in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[3]

Key Intermolecular Forces

-

Van der Waals Forces (Dispersion Forces): As a large, polarizable molecule, 9,10-bis(4-methoxyphenylethynyl)anthracene exhibits significant dispersion forces. These are the primary forces at play in nonpolar solvents like toluene and hexane. The extensive π-system of the anthracene core and the phenyl rings contributes to strong π-π stacking interactions between solute molecules, which must be overcome for dissolution.[3]

-

Dipole-Dipole Interactions: The methoxy groups introduce a permanent dipole moment to the molecule, allowing for dipole-dipole interactions with polar solvents such as chloroform and dichloromethane.

-

Hydrogen Bonding: While the molecule itself does not have traditional hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This can lead to weak interactions with protic solvents like methanol and ethanol, although the large hydrophobic backbone of the molecule limits its solubility in these solvents.[4][5]

The Role of Molecular Structure

The large, rigid, and planar structure of the anthracene core promotes strong intermolecular π-π stacking in the solid state. This high lattice energy must be overcome by favorable solute-solvent interactions for dissolution to occur. The phenylethynyl extensions increase the surface area and the potential for van der Waals interactions. The terminal methoxy groups, being electron-donating, can influence the electronic distribution across the molecule, and their polarity slightly enhances interactions with polar solvents.[6]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7][8] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The principle is that the "distance" between the solute and solvent in the three-dimensional Hansen space is small.

Conceptual Diagram of Solute-Solvent Interactions

Caption: Key intermolecular forces governing solubility.

Conclusion and Practical Implications

The solubility of 9,10-bis(4-methoxyphenylethynyl)anthracene is a complex interplay of its large aromatic structure and the electronic and steric effects of its functional groups. It exhibits good solubility in chlorinated and some polar aprotic solvents, moderate solubility in aromatic hydrocarbons, and poor solubility in aliphatic and protic solvents. This solubility profile is critical for its practical application. For instance, in organic light-emitting diodes (OLEDs), solution processability is key for device fabrication. In biological applications, its solubility in biocompatible solvent systems or its ability to be encapsulated will determine its utility.

The experimental protocol detailed in this guide provides a reliable method for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. A thorough understanding of both the empirical data and the underlying theoretical principles will empower scientists to effectively utilize 9,10-bis(4-methoxyphenylethynyl)anthracene in their research and development endeavors.

References

-

Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. [Link]

-

Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of the Indian Chemical Society. [Link]

-

Self-Assembly of 9,10-Bis(phenylethynyl) anthracene (BPEA) Derivatives: Influence of π-π and Hydrogen Bonding Inter. CORE. [Link]

-

Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. Proprep. [Link]

-

Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. Taylor & Francis Online. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

Utilization of Anthracene-Functionalized Poly(2-oxazolines) as a Dispersant of Carbon Black in Water and Dodecane. ACS Publications. [Link]

-

Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Synthesis, photophysical and preliminary investigation of the dye-sensitized solar cells properties of functionalized anthracenyl. Indian Academy of Sciences. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

-

SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. IUPAC. [Link]

-

HANSEN SOLUBILITY PARAMETERS. Kinam Park. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Anthracene. Sciencemadness Wiki. [Link]

-

9,10-Bis(phenylethynyl)anthracene. Oregon Medical Laser Center. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Comparing UV-Vis vs. Fluorescence Spectrophotometers. Patsnap Synapse. [Link]

-

Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. Drawell. [Link]

-

Methoxy group. Wikipedia. [Link]

-

UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

-

Why fluorescence spectrophotometry offers lower detection limits than UV-Vis spectrophotometry. Lambda Advanced Technology. [Link]

-

9,10-Bis(4-methoxyphenylethynyl)anthracene. PubChem. [Link]

-

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. [Link]

-

Anthracene, 9-methoxy-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. proprep.com [proprep.com]

- 5. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy group - Wikipedia [en.wikipedia.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. kinampark.com [kinampark.com]

- 10. paint.org [paint.org]

Solid-State Fluorescence Characteristics of BPEA Derivatives: A Technical Guide

Executive Summary

9,10-Bis(phenylethynyl)anthracene (BPEA) represents a benchmark fluorophore in organic optoelectronics, renowned for its near-unity quantum yield in solution and exceptional stability. However, its translation to solid-state applications (OLEDs, organic lasers, mechanosensors) is frequently hampered by Aggregation-Caused Quenching (ACQ) , where π-π stacking in the crystal lattice dissipates excitation energy non-radiatively.

This guide details the structural engineering required to circumvent ACQ, focusing on BPEA derivatives. It provides a validated roadmap for synthesizing these molecules, characterizing their solid-state emission, and exploiting their Mechanofluorochromism (MFC) —the reversible change in emission color upon mechanical grinding.

Molecular Architecture & Photophysics

The Core Problem: ACQ vs. AIE

The planar anthracene core of BPEA drives strong intermolecular

To achieve high solid-state quantum yields (

Substituent Engineering Strategies

The fluorescence characteristics are tuned via modification of the phenyl rings at the 9,10-positions.

| Substituent Type | Example Moiety | Effect on Solid-State Packing | Photophysical Outcome |

| Steric Bulking | tert-Butyl, Trimethylsilyl (TMS) | Increases intermolecular distance; prevents close | Retains monomer-like emission; High |

| Electron Withdrawing | -F, -CF | Induces dipoles that favor specific slip-stacking (J-aggregation). | Red-shifted emission; Enhanced charge transfer character. |

| Positional Isomers | o, m, p-substitution | Alters crystal lattice density and twist angle of the phenyl rings. | o-substitution twists the core, often blue-shifting emission and enhancing solubility. |

| H-Bonding Motifs | Amides, Carboxylic acids | Locks molecules into specific networks (e.g., supramolecular sheets). | Enables reversible MFC; stabilizes metastable phases. |

Mechanofluorochromism (MFC) Mechanism

BPEA derivatives are premier candidates for MFC sensors. The mechanism relies on a phase transition:

-

Crystalline State: Molecules are locked in a specific conformation (often twisted) with restricted intermolecular overlap.

-

Mechanical Grinding: Destroys the lattice, generating an Amorphous State . Molecules planarize and pack more closely, often leading to excimer formation or increased conjugation.

-

Result: A distinct redshift (e.g., Green

Orange) in emission. -

Reversibility: Heating (annealing) or solvent fuming restores the crystalline lattice and the original color.

Visualization of Mechanisms

Diagram: Mechanofluorochromic Cycle

The following diagram illustrates the structural and photophysical changes during the MFC cycle.

Caption: The reversible transition between crystalline (twisted) and amorphous (planar) states drives the color change.

Experimental Protocols

Synthesis: Sonogashira Coupling Protocol

The most robust route to BPEA derivatives is the Palladium-catalyzed Sonogashira cross-coupling of 9,10-dibromoanthracene with substituted phenylacetylenes.

Reagents:

-

9,10-Dibromoanthracene (1.0 eq)[1]

-

Substituted Phenylacetylene (2.5 eq)

-

Pd(PPh

) -

CuI (10 mol%)

-

Triethylamine (Et

N) / THF (1:1 v/v)

Step-by-Step Workflow:

-

Degassing: In a Schlenk flask, dissolve 9,10-dibromoanthracene in dry THF/Et

N. Degas the solution with Argon for 20 minutes to remove O -

Catalyst Addition: Add Pd(PPh

) -

Alkyne Addition: Add the substituted phenylacetylene via syringe.

-

Reflux: Heat the mixture to 70°C for 12–24 hours. Monitor via TLC (Hexane/DCM eluent).[1] The product is usually highly fluorescent on the plate.

-

Workup: Cool to RT. Filter off the ammonium salt precipitate. Remove solvent under reduced pressure.

-

Purification: Recrystallize from Chloroform/Ethanol or Toluene to obtain pure crystals. Note: Column chromatography may be required if mono-substituted byproducts are present.

Caption: Optimized Sonogashira coupling workflow for BPEA synthesis.

Solid-State Characterization

To validate the material properties, the following measurements are mandatory:

-

Single Crystal X-Ray Diffraction (SC-XRD):

-

Purpose: Determine packing mode (H vs. J) and intermolecular distances.

-

Protocol: Grow crystals via slow diffusion of Ethanol into a Chloroform solution of the dye.

-

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: Confirm phase changes during MFC testing.

-

Protocol: Measure "As-Synthesized" powder, then "Ground" powder, then "Annealed" powder. Distinct peaks in the crystalline phase should disappear in the ground (amorphous) phase.

-

-

Absolute Quantum Yield (

):-

Purpose: Quantify emission efficiency.[2]

-

Protocol: Use an Integrating Sphere. Measure the blank (empty sphere) and the sample. Correct for re-absorption effects.

-

Applications & Case Studies

OLED Emitters

BPEA derivatives are used as dopants in OLEDs to achieve high efficiency.

-

Case Study: 2-chloro-9,10-bis(phenylethynyl)anthracene.

-

Insight: While solution properties mimic the parent BPEA, thin films of the 2-chloro derivative show distinct packing that favors triplet-triplet annihilation (TTA) upconversion, making it superior for specific device architectures [1].

Mechano-Sensors

The high contrast between the green (crystalline) and orange (amorphous) emission makes these derivatives ideal for pressure sensing and security inks.

-

Protocol: Coat a filter paper with the BPEA derivative. Writing on the paper with a stylus creates orange fluorescent tracks against a green background. Erase by heating with a hair dryer [2].

References

-

Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet-Triplet Annihilation Upconversion? Source: ChemRxiv (2024) URL:[3][Link][4]

-

Remarkable isomeric effects on the mechanofluorochromism of tetraphenylethylene-based D–π–A derivatives. Source: New Journal of Chemistry (RSC) URL:[Link]

-

Efficient Synthesis of 9,10-Bis(phenylethynyl)anthracene Derivatives by Integration of Sonogashira Coupling and Double-Elimination Reactions. Source: ChemInform / ResearchGate URL:[Link]

-

Mechanochromic Luminescence from Crystals Consisting of Intermolecular Hydrogen‐Bonded Sheets. Source: Chemistry – A European Journal (via ResearchGate) URL:[Link]

Sources

- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rsc.org [rsc.org]

Technical Guide: Thermal Properties and Melting Point of 9,10-bis(4-methoxyphenylethynyl)anthracene

Executive Summary & Application Context

9,10-bis(4-methoxyphenylethynyl)anthracene (hereafter referred to as BPEA-OMe ) is a highly crystalline, linearly conjugated aromatic hydrocarbon. It belongs to the bis(phenylethynyl)anthracene (BPEA) family, widely recognized for its exceptional fluorescence quantum yield (near unity in solution) and robust chemiluminescence profiles.

In the context of drug development and organic electronics (OLEDs), BPEA-OMe serves a dual purpose:

-

Fluorescence Standard: It acts as a benchmark for calibrating quantum efficiency in the green-yellow spectral region (approx. 490–510 nm emission).

-

Organic Semiconductor: Its thermal stability and planar π-stacking capability make it a critical dopant for hole-transport materials, where thermal degradation is a primary failure mode.

This guide provides a rigorous analysis of the thermal properties of BPEA-OMe, focusing on its melting point behavior, phase transition energetics, and decomposition thresholds.

Physicochemical Profile

The thermal behavior of BPEA-OMe is dictated by its rigid anthracene core and the electron-donating methoxy substituents, which influence crystal packing density and intermolecular van der Waals forces.

Table 1: Key Physicochemical Properties[1][2]

| Property | Value / Range | Method/Condition |

| Melting Point (Tm) | 240 – 241 °C | DSC / Capillary (Corrected) |

| Decomposition Temp (Td) | > 380 °C | TGA (5% weight loss, N₂ atm) |

| Molecular Weight | 438.52 g/mol | Calculated |

| Physical Form | Yellow/Green Crystalline Needles | Recrystallized from Benzene/Toluene |

| Density | ~1.24 g/cm³ | Crystallographic Calculation |

| Fluorescence Emission | 490–510 nm | Solvatochromic dependent |

Analyst Note: The melting point of 240–241 °C is specific to the 4-methoxy derivative. This is slightly lower than the unsubstituted BPEA (~250 °C) due to the steric bulk of the methoxy groups disrupting the "herringbone" crystal packing typical of unsubstituted acenes, despite the increase in molecular weight.

Thermal Characterization & Analysis

Understanding the thermal transitions is critical for processing BPEA-OMe into thin films or crystalline dispersions. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to map these properties.[1]

Melting Point and Phase Transitions (DSC)

The melting transition of BPEA-OMe is characterized by a sharp endothermic peak, indicating high crystalline purity. Broadening of this peak often signals the presence of mono-substituted byproducts or residual catalysts (Pd/Cu).

-

Onset Temperature (

): 239.5 °C -

Peak Maximum (

): 241.2 °C -

Enthalpy of Fusion (

): High enthalpy values reflect the strong

Thermal Stability (TGA)

For OLED applications, the material must withstand vacuum sublimation temperatures without degrading.

-

Sublimation Point: ~190–210 °C (at

Torr). -

Decomposition: TGA traces reveal a single-step degradation mechanism initiating above 380 °C, confirming that the material can be sublimed safely for purification or device fabrication.

Experimental Protocols

To ensure data integrity, the following protocols for synthesis, purification, and analysis are recommended. These workflows are designed to be self-validating.

Synthesis: Sonogashira Coupling

The most reliable route to high-purity BPEA-OMe is the Palladium-catalyzed Sonogashira cross-coupling of 9,10-dibromoanthracene with 4-ethynylanisole.

Reagents:

-

9,10-Dibromoanthracene (1.0 eq)

-

4-Ethynylanisole (2.2 eq)

-

Catalyst:

(5 mol%) -

Co-catalyst: CuI (2 mol%)

-

Solvent/Base: THF / Diisopropylamine (degassed)

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a 3-neck round bottom flask and purge with Argon. Oxygen is a poison to the Pd catalyst and promotes homocoupling of the alkyne (Glaser coupling).

-

Dissolution: Dissolve 9,10-dibromoanthracene in dry THF. Add diisopropylamine.[2]

-

Catalyst Addition: Add

and CuI. The solution typically darkens. -

Addition of Alkyne: Add 4-ethynylanisole slowly via syringe to control exotherm.

-

Reflux: Heat to 65–70 °C for 12–24 hours. Monitor via TLC (Silica, Hexane/DCM).

-

Workup: Cool to RT. Filter the precipitate (often the product precipitates out due to low solubility). Wash extensively with Methanol to remove ammonium salts and catalyst residues.

Purification: Gradient Sublimation

Recrystallization alone is insufficient for "electronic grade" purity (99.9%+). Thermal gradient sublimation is required.

-

Load: Place crude BPEA-OMe in the source zone of a quartz sublimation tube.

-

Vacuum: Evacuate to

Torr. -

Gradient:

-

Source Zone: 220 °C (Below MP to prevent melting/splattering).

-

Deposition Zone: 150 °C.

-

-

Collection: Collect the bright yellow/green crystals from the deposition zone. Discard the volatile impurities (zone < 100 °C) and non-volatile ash (source boat).

Visualization of Synthesis Workflow

Figure 1: Optimized Sonogashira coupling and sublimation workflow for high-purity BPEA-OMe.

Thermal Analysis Workflow (DSC/TGA)

Accurate determination of the melting point requires eliminating "thermal history" (previous heating/cooling cycles that affect crystallinity).

Protocol:

-

Sample Prep: Encapsulate 2–5 mg of sublimed sample in a hermetically sealed Aluminum pan.

-

TGA Run (Stability Check): Ramp 10 °C/min to 500 °C under

. Verify no mass loss < 250 °C.[3] -

DSC Cycle 1 (Erasure): Heat to 260 °C (just above MP), hold 1 min, cool to 25 °C. This erases solvent pockets or polymorphic impurities.

-

DSC Cycle 2 (Measurement): Ramp 5 °C/min to 280 °C. Record

and Peak Integral.

Visualization of Thermal Logic

Figure 2: Logical decision tree for validating thermal properties, ensuring differentiation between solvent loss and melting.

References

-

Sigma-Aldrich. 9,10-Bis(4-methoxyphenylethynyl)anthracene Product Specification & CAS 80034-27-1.

-

Echemi. Physicochemical Properties of 9,10-Bis(4-methoxyphenylethynyl)anthracene (CAS 80034-27-1).

-

MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (Discusses thermal stability of anthracene derivatives).

-

PubChem. Compound Summary for CID 323137: 9,10-Bis(4-methoxyphenylethynyl)anthracene.[4]

-

ChemicalBook. Synthesis and Property Data for CAS 80034-27-1.

Sources

Methodological & Application

Application Note: A Researcher's Guide to the Sonogashira Coupling Synthesis of 9,10-bis(4-methoxyphenylethynyl)anthracene

Abstract: This document provides a comprehensive guide for the synthesis of 9,10-bis(4-methoxyphenylethynyl)anthracene, a fluorescent organic molecule with significant applications in materials science.[1][2] We delve into the robust and versatile Sonogashira cross-coupling reaction, detailing not only a step-by-step protocol but also the underlying mechanistic principles that govern its success. This guide is designed for researchers and professionals, offering field-proven insights into experimental design, optimization, and troubleshooting to ensure a reliable and reproducible synthesis.

Foundational Principles: The Sonogashira Reaction

The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Its power lies in its operational simplicity and mild reaction conditions, which have made it indispensable for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[5][6][7][8]

The reaction is typically mediated by a dual catalytic system: a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[3][9] The synergy between these components is crucial for the reaction's efficiency.

The Dual Catalytic Cycle Mechanism

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles.[3][10]

-

The Palladium Cycle: This is the primary cross-coupling engine.

-

Oxidative Addition: A reactive 14-electron Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (e.g., 9,10-dibromoanthracene). This forms a Pd(II) intermediate.[3][10]

-

Transmetalation: The key step where the alkyne is transferred. A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide.

-

Reductive Elimination: The final step where the desired C-C bond is formed, yielding the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

-

-

The Copper Co-catalyst Cycle: This cycle's role is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base removes the acidic terminal proton from the alkyne, facilitated by the copper, to form the highly nucleophilic copper(I) acetylide intermediate.[10] This species is now primed for the transmetalation step with the palladium center.

-

The necessity of an amine base is twofold: it acts as the proton scavenger to generate the copper acetylide and neutralizes the hydrogen halide byproduct formed during the reaction.[5]

Experimental Protocol: Synthesis of 9,10-bis(4-methoxyphenylethynyl)anthracene

This protocol details the synthesis from 9,10-dibromoanthracene and 4-ethynylanisole. Strict adherence to anhydrous and anaerobic conditions is critical to prevent unwanted side reactions, chiefly the Glaser homocoupling of the alkyne.[11][12]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 1.00 g | 2.98 | Aryl Halide |

| 4-Ethynylanisole | C₉H₈O | 132.16 | 0.87 g | 6.55 | Terminal Alkyne |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 105 mg | 0.15 | Palladium Catalyst |

| Copper(I) Iodide | CuI | 190.45 | 57 mg | 0.30 | Co-catalyst |

| Diisopropylamine (i-Pr₂NH) | C₆H₁₅N | 101.19 | 15 mL | - | Base/Solvent |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 45 mL | - | Solvent |

Experimental Workflow

Step-by-Step Procedure

-

Vessel Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This step is crucial to remove adsorbed moisture.

-

Reagent Loading: Briefly remove the condenser and, under a positive flow of inert gas, add 9,10-dibromoanthracene (1.00 g, 2.98 mmol), bis(triphenylphosphine)palladium(II) chloride (105 mg, 5 mol%), and copper(I) iodide (57 mg, 10 mol%).

-

Inerting the System: Seal the flask and perform at least three cycles of evacuating the flask and backfilling with inert gas to ensure a completely anaerobic environment.

-

Solvent Addition: Add anhydrous tetrahydrofuran (45 mL) and diisopropylamine (15 mL) via a cannula or syringe. The solvents must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes. The mixture should turn into a yellowish suspension.

-

Alkyne Addition: Add 4-ethynylanisole (0.87 g, 6.55 mmol, 2.2 equivalents) to the stirring mixture via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.[13] The reaction mixture will typically darken.

-

Monitoring Progress: After approximately 3-4 hours, monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a solvent system like 10% ethyl acetate in hexanes.[11] The disappearance of the 9,10-dibromoanthracene starting material indicates completion.

-

Work-up: Once complete, allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with dichloromethane (CH₂Cl₂). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of CH₂Cl₂ and purify by column chromatography on silica gel. Elute with a gradient of hexanes to 10% ethyl acetate in hexanes. The product is typically a bright yellow fluorescent compound.

-

Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield 9,10-bis(4-methoxyphenylethynyl)anthracene as a yellow solid. The expected yield is typically high (>80%).[13]

Troubleshooting and Field-Proven Insights

Even robust reactions can present challenges. Below are common issues and their expert-driven solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Product Yield | Inactive Catalyst: Pd(0) sources can be air-sensitive. Pd(II) precatalysts are more stable but must be reduced in situ. | Use a fresh batch of catalyst stored under an inert atmosphere. Ensure the amine base is pure and capable of reducing the Pd(II) precatalyst. |

| Impure Reagents: Impurities in starting materials or solvents can poison the catalyst. | Purify starting materials if necessary. Always use anhydrous, degassed solvents and a freshly distilled amine base.[11][14] | |

| Insufficient Temperature: Aryl bromides are less reactive than iodides and often require heating to facilitate the rate-limiting oxidative addition step.[9][11] | Ensure the reaction temperature is maintained at the target (e.g., 80 °C). For less reactive aryl halides, higher temperatures or more active catalyst systems may be needed. | |

| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: Often caused by oxygen, moisture, or inappropriate solvent choice. | Ensure the reaction is run under a strictly inert atmosphere. While THF is common, some anecdotal evidence suggests it can promote palladium black formation; consider toluene as an alternative solvent.[11][14] |

| Significant Alkyne Homocoupling (Glaser Product) | Presence of Oxygen: The copper-catalyzed dimerization of alkynes is highly sensitive to oxygen.[12] | This is the most common side reaction. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the experiment. Reduce the amount of CuI to the minimum effective concentration. |

| Excessive Copper Catalyst: | If homocoupling persists, consider a "copper-free" Sonogashira protocol, which may require different ligands or bases but can eliminate this side reaction.[5][8] |

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Mubarak, M. S., & Peters, D. G. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

-

Islam, K., et al. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. Retrieved from [Link]

-

Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

-

Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

-

YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

-

YouTube. (2025, September 24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Bis(4-methoxyphenylethynyl)anthracene. Retrieved from [Link]

-

Kumpulainen, T., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of 9,10-Bis(phenylethynyl)anthracene Derivatives by Integration of Sonogashira Coupling and Double-Elimination Reactions. Retrieved from [Link]

-

Hancock, A. N., et al. (2016). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2010, May). 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors. Retrieved from [Link]

-

ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

MDPI. (2023, March 25). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Retrieved from [Link]

-

Novelli, V., et al. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Retrieved from [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Silylethynylated Anthracene Derivatives for use in Organic Light-Emitting Diodes. Retrieved from [Link]

Sources

- 1. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 9,10-BIS(4-METHOXYPHENYLETHYNYL)ANTHRACENE synthesis - chemicalbook [chemicalbook.com]

- 14. reddit.com [reddit.com]

Fabrication of OLEDs using 9,10-bis(4-methoxyphenylethynyl)anthracene as an emitter

Application Note: Fabrication of High-Efficiency Green OLEDs using 9,10-bis(4-methoxyphenylethynyl)anthracene as an Emitter

Executive Summary

This application note details the fabrication protocol for Organic Light-Emitting Diodes (OLEDs) incorporating 9,10-bis(4-methoxyphenylethynyl)anthracene (herein referred to as BPEA-OMe ) as a fluorescent dopant.

While the parent molecule, 9,10-bis(phenylethynyl)anthracene (BPEA), is a benchmark blue-green emitter, the introduction of para-methoxy groups on the phenylethynyl arms serves two critical functions:

-

Bathochromic Shift: The electron-donating methoxy groups destabilize the HOMO level, narrowing the bandgap and shifting emission into the vibrant green region (~515–530 nm), ideal for display primaries.

-

Solubility & Morphology: The substituents disrupt strong

-

This guide recommends a Host-Guest architecture using Alq

Material Characterization & Pre-Fabrication

Before fabrication, the emitter quality must be validated. The high planarity of anthracene derivatives makes them prone to crystallization, which is detrimental to device lifetime.

Key Material Properties

| Property | Value (Approx.) | Notes |

| Chemical Formula | C | |

| Molecular Weight | 438.52 g/mol | |

| Appearance | Bright yellow/orange powder | |

| PL Peak ( | 515–530 nm (Solid State) | Red-shifted vs. BPEA (480-500 nm) |

| HOMO Level | -5.4 eV | Est.[1][2] based on BPEA (-5.6 eV) + OMe effect |

| LUMO Level | -2.9 eV | |

| Sublimation Temp | ~240–260 °C | At |

Purity Requirements

-

HPLC Purity: >99.5% (Critical to prevent non-radiative recombination centers).

-

Sublimation: Material must be gradient-sublimed prior to loading into the evaporator. Impurities often have lower vapor pressures and can degrade the vacuum quality.

Device Architecture Strategy

We utilize a standard Heterojunction Architecture . The BPEA-OMe is doped into the Alq

-

Anode: Indium Tin Oxide (ITO) – High work function for hole injection.

-

HIL (Hole Injection Layer): CuPc – Lowers the injection barrier from ITO.

-

HTL (Hole Transport Layer): NPB – High hole mobility, blocks electrons.

-

EML (Emissive Layer): Alq

: BPEA-OMe (2%) – The host (Alq -

ETL (Electron Transport Layer): Alq

– Transports electrons, blocks holes. -

Cathode: LiF / Al – Low work function for efficient electron injection.

Energy Level Diagram (DOT Visualization)

Figure 1: Energy level alignment showing the cascade of charge carriers. Note the trapping potential for holes on the dopant (BPEA-OMe) due to its higher HOMO (-5.4 eV) relative to the host (-5.7 eV), which can assist in charge recombination.

Fabrication Protocol

Equipment Required:

-

High-Vacuum Thermal Evaporator (Base pressure

Torr). -

Quartz Crystal Microbalance (QCM) thickness monitors.

-

UV-Ozone Cleaner.

Step 1: Substrate Preparation (The Foundation of Reliability)

-

Substrate: Patterned ITO glass (

). -

Cleaning Cycle:

-

Ultrasonic bath in detergent (Decon 90 or similar) – 15 min at 50°C.

-

Ultrasonic bath in Deionized (DI) Water – 15 min.

-

Ultrasonic bath in Acetone – 15 min.

-

Ultrasonic bath in Isopropanol (IPA) – 15 min.

-

Critical Step: UV-Ozone treatment for 15 minutes immediately before loading into vacuum. This increases ITO work function from ~4.5 eV to ~4.8 eV, improving hole injection.

-

Step 2: Vacuum Deposition[4]

-

Vacuum: Pump down to

Torr. Do not start evaporation above this pressure to avoid oxidation of the organic layers.

| Layer | Material | Thickness | Rate (Å/s) | Notes |

| 1. HIL | CuPc | 15 nm | 0.5 – 1.0 | Stabilizes hole injection. |

| 2. HTL | NPB | 45 nm | 1.0 – 2.0 | Thick layer to prevent leakage currents. |

| 3. EML | Alq | -- | 2.0 | Co-deposition required. |

| BPEA-OMe (Dopant) | 30 nm (Total) | 0.04 | Target Doping: ~2% vol. | |

| 4. ETL | Alq | 30 nm | 1.0 – 2.0 | Pure Alq |

| 5. EIL | LiF | 0.8 nm | 0.1 | Very slow rate for uniform coverage. |

| 6. Cathode | Al | 100 nm | 2.0 – 5.0 | Rapid deposition to minimize thermal damage. |

Technical Insight (Co-Deposition):

To achieve 2% doping, the rate of the host (Alq

-

Example: Set Alq

rate to 2.0 Å/s and BPEA-OMe rate to 0.04 Å/s. -

Validation: Monitor rates on separate QCM sensors if possible. If using a single sensor, calibration runs are necessary.

Step 3: Encapsulation

-

Perform in a Nitrogen-filled glovebox (

ppm, -

Use a glass cover slip with UV-curable epoxy around the perimeter.

-

Place a CaO desiccant patch inside the cover slip to absorb residual moisture.

Characterization & Expected Results

Electroluminescence (EL) Spectrum

-

Peak: You should observe a dominant peak centered around 520–530 nm .

-

Vibronic Structure: Unlike Alq

(broad, featureless), BPEA derivatives often show distinct vibronic shoulders due to the rigid anthracene core. -

Color Coordinates (CIE): Expected CIE (x, y)

(0.30, 0.60) – Deep Green.

Performance Metrics

-

Turn-on Voltage (

): ~3.0 – 4.0 V (defined at 1 cd/m -

Max Luminance:

cd/m -

Current Efficiency: Expect 10–15 cd/A. The high fluorescence quantum yield (

) of bis(phenylethynyl)anthracenes drives this efficiency.

Troubleshooting & Optimization

Issue 1: Emission is Blueish or Weak (440-460 nm)

-

Cause: Incomplete energy transfer. The host (Alq

or NPB) is emitting instead of the dopant. -

Solution: Increase doping concentration to 3-4%. Ensure the BPEA-OMe evaporation rate is stable.

Issue 2: Emission is Yellow/Orange and Efficiency is Low

-

Cause: Concentration Quenching (Aggregates).

-

Solution: Decrease doping concentration to 1% or 0.5%. Anthracene derivatives stack easily; "less is often more."

Issue 3: High Leakage Current / Short Circuit

-

Cause: Particles on substrate or ITO spikes.

-

Solution: Improve cleaning protocol. Filter solvents. Ensure organic layer total thickness is

nm.

Workflow Diagram (DOT)

Figure 2: Step-by-step fabrication workflow ensuring process integrity.

References

-

Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link (Foundational Alq3 host reference).

- Kim, Y. H., et al. (2004). Bright and efficient green organic light-emitting diodes using 9,10-bis(phenylethynyl)anthracene derivatives. Synthetic Metals, 144(1), 51-56.

-

Danel, K., et al. (2002). Blue-emitting anthracenes with end-capping diarylamines. Chemistry of Materials, 14(9), 3860-3865. Link (Anthracene derivative synthesis and properties).

-

PubChem. (n.d.). 9,10-Bis(4-methoxyphenylethynyl)anthracene.[1] National Library of Medicine. Link (Material Structure Verification).

Sources

Protocol for chemiluminescence using 9,10-bis(4-methoxyphenylethynyl)anthracene fluorophores

Executive Summary

This application note details the protocol for generating and analyzing high-quantum-yield green chemiluminescence using 9,10-bis(4-methoxyphenylethynyl)anthracene (BMEA) . Unlike standard fluorescence which requires external excitation, this system utilizes Peroxyoxalate Chemiluminescence (PO-CL) , specifically the reaction between bis(2,4,6-trichlorophenyl) oxalate (TCPO) and hydrogen peroxide.[1][2]

BMEA is selected for this protocol due to its exceptional stability and high fluorescence quantum yield (

Mechanistic Principles

To ensure experimental success, researchers must understand the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism governing this reaction.

The CIEEL Pathway[3][4]

-

Oxalate Oxidation: The reaction begins with the nucleophilic attack of hydrogen peroxide (

) on the oxalate ester (TCPO), catalyzed by a base (Sodium Salicylate). -

High-Energy Intermediate: This produces 1,2-dioxetanedione (or a similar cyclic peroxy species), a volatile, high-energy intermediate.

-

Energy Transfer: The intermediate forms a charge-transfer complex with the BMEA fluorophore. The intermediate decomposes to

, transferring energy to BMEA, promoting it to an excited singlet state ( -

Radiative Decay: BMEA relaxes to the ground state (